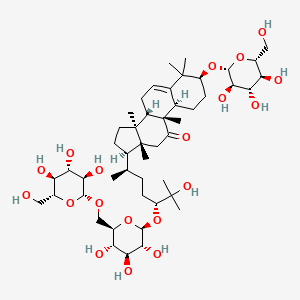

11-Oxomogroside III

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de 11-Oxomogroside III generalmente implica la extracción y purificación del fruto del monje. El proceso de extracción a menudo utiliza solventes como etanol o dióxido de carbono . El proceso de purificación puede involucrar cromatografía líquida de alta resolución (HPLC) para aislar el glucósido específico .

Métodos de producción industrial: La producción industrial de this compound implica la extracción a gran escala del fruto del monje, seguida de la purificación mediante técnicas cromatográficas avanzadas . El proceso está optimizado para garantizar un alto rendimiento y pureza del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones: 11-Oxomogroside III experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar las partes de glucósidos.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas en el esqueleto de cucurbitano.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound .

Aplicaciones Científicas De Investigación

11-Oxomogroside III tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de 11-Oxomogroside III implica su interacción con varios objetivos moleculares y vías:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.

Actividad antiinflamatoria: Inhibe las citoquinas proinflamatorias y las enzimas.

Actividad antitumoral: Induce la apoptosis e inhibe la proliferación de las células cancerosas.

Comparación Con Compuestos Similares

11-Oxomogroside III es único entre los mogrosidos debido a su estructura y propiedades específicas. Compuestos similares incluyen:

- Mogroside IIe

- Mogroside III

- 11-Oxomogroside IIIE

- Mogroside IV

- 11-Oxomogroside IV

- Mogroside V

- 11-Oxomogroside V

Estos compuestos comparten un esqueleto de cucurbitano similar pero difieren en el número y la posición de las partes de glucósidos, lo que influye en su dulzura y actividades biológicas .

Actividad Biológica

11-Oxomogroside III is a bioactive compound derived from Siraitia grosvenorii, commonly known as monk fruit. This compound is part of a family of mogrosides, which are triterpenoid glycosides recognized for their potential health benefits, including anti-inflammatory, antioxidant, and neuroprotective properties. This article explores the biological activities of this compound, supported by recent research findings and data tables.

Chemical Composition

This compound is characterized by its unique molecular structure, which contributes to its biological activity. It is a glycoside with specific functional groups that enhance its interaction with biological systems.

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C₄₈H₈₂O₁₉ | 962.545 |

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of nitric oxide (NO) from lipopolysaccharide (LPS)-induced RAW264.7 cells, a common model for studying inflammation. This inhibition is crucial as NO is a key inflammatory mediator.

- Study Findings : In vitro studies demonstrated that this compound effectively reduces NO levels, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

2. Antioxidant Activity

Antioxidant properties of this compound have been highlighted in various studies. The compound scavenges free radicals, thereby protecting cells from oxidative stress.

- Mechanism : The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. It has been implicated in the inhibition of neuronal damage induced by various stressors.

- Research Insights : A study indicated that mogrosides, including this compound, help protect neurons from damage caused by oxidative stress and inflammation, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: Inhibition of Neuronal Injury

A study conducted on the effects of mogrosides on neuronal cells demonstrated that this compound significantly reduced cell death and inflammation markers in response to oxidative stress induced by dextromethorphan malate.

- Results : The treatment group showed a marked decrease in apoptosis compared to controls, indicating the protective role of this compound against neuronal injury .

Case Study 2: Anti-inflammatory Response

In an experimental model using RAW264.7 macrophages, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Propiedades

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-28,30-43,49-50,52-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTRSWYYQQKYKT-KEMCFQJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.